1-[2-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-benzimidazole
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Overview
Description
5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-CYCLOHEXYL-1,2,4-OXADIAZOLE is a heterocyclic compound that features a benzimidazole moiety linked to an oxadiazole ring through an ethyl chain, with a cyclohexyl group attached to the oxadiazole. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-CYCLOHEXYL-1,2,4-OXADIAZOLE typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Linking to Oxadiazole Ring: The benzimidazole derivative is then reacted with an appropriate ethylating agent to introduce the ethyl linker.
Cyclohexyl Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-CYCLOHEXYL-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzimidazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-CYCLOHEXYL-1,2,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and antiviral activities.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-CYCLOHEXYL-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(aryl)-6-morpholin-4-yl-1H-benzimidazole.
Oxadiazole Derivatives: Compounds such as 3-(2-phenyl-1,3-oxadiazol-5-yl)benzoic acid.
Uniqueness
5-[2-(1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]-3-CYCLOHEXYL-1,2,4-OXADIAZOLE is unique due to its combined benzimidazole and oxadiazole moieties, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C17H20N4O |
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Molecular Weight |
296.37 g/mol |
IUPAC Name |
5-[2-(benzimidazol-1-yl)ethyl]-3-cyclohexyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H20N4O/c1-2-6-13(7-3-1)17-19-16(22-20-17)10-11-21-12-18-14-8-4-5-9-15(14)21/h4-5,8-9,12-13H,1-3,6-7,10-11H2 |
InChI Key |
OGVNVXMNAKIVKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)CCN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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